molecular formula C11H19NO2 B2915107 6-Methoxy-5-(oxan-4-yl)-2,3,4,5-tetrahydropyridine CAS No. 2137787-66-5

6-Methoxy-5-(oxan-4-yl)-2,3,4,5-tetrahydropyridine

Cat. No.: B2915107
CAS No.: 2137787-66-5
M. Wt: 197.278
InChI Key: YJTSAFTXQVHGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-5-(oxan-4-yl)-2,3,4,5-tetrahydropyridine is a synthetic chemical compound offered for research and development purposes. This tetrahydropyridine derivative features a methoxy group and a tetrahydropyran (oxane) ring, a structural motif that is of significant interest in medicinal chemistry and pharmaceutical research. Compounds within this class are frequently investigated as potential intermediates in the synthesis of more complex molecules or as ligands for biological targets. Researchers explore these types of complex heterocyclic compounds for their potential interactions with various neurological receptors. The molecular structure suggests potential for central nervous system (CNS) activity, though its specific mechanism of action and pharmacological profile are areas for ongoing scientific investigation. This product is provided as a high-purity material to ensure reliable and reproducible results in analytical and experimental settings. Handling and Safety: This chemical is classified as a dangerous good. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use.

Properties

IUPAC Name

6-methoxy-5-(oxan-4-yl)-2,3,4,5-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-13-11-10(3-2-6-12-11)9-4-7-14-8-5-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTSAFTXQVHGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCCC1C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-5-(oxan-4-yl)-2,3,4,5-tetrahydropyridine is a synthetic compound belonging to the class of tetrahydropyridines. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H15NO2C_{12}H_{15}NO_2 with a molecular weight of approximately 205.25 g/mol. The structure features a methoxy group and an oxan ring, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that derivatives of tetrahydropyridine showed promising results in inhibiting the growth of gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies have shown that the compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Neuroprotective Properties

Recent research has explored the neuroprotective effects of this compound in models of neurodegeneration. A study indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This property may have implications for developing treatments for neurodegenerative disorders such as Alzheimer’s disease.

Case Studies

  • Case Study on Antimicrobial Activity : A series of derivatives were synthesized based on the tetrahydropyridine scaffold and tested against various pathogens. The results highlighted that modifications to the oxan moiety significantly influenced antimicrobial potency .
  • Neuroprotection Study : In a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines, treatment with this compound resulted in a marked decrease in cell death and an increase in cell viability compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The compound’s 6-methoxy and 5-oxan-4-yl groups contrast with common analogs:

  • 6-Alkyl derivatives : Compounds like 6-hexadecyl-2,3,4,5-tetrahydropyridine (5e) and 6-heptadecyl-2,3,4,5-tetrahydropyridine (5f) feature long alkyl chains at position 6, which enhance antifungal activity by interacting with fungal membranes .
  • 6-Acetyl derivatives : 6-Acetyl-2,3,4,5-tetrahydropyridine (found in coffee) contributes roasty/popcorn aromas due to its acetyl group, with an odor threshold <0.06 ng/L .
  • 6-Methyl derivatives : 6-Methyl-5-oxo-2,3,4,5-tetrahydropyridine (6M5OTP) is a key aroma compound in fragrant rice, co-localizing with GABA-related metabolic pathways .
Table 1: Structural and Functional Comparisons
Compound Position 6 Substituent Position 5 Substituent Key Properties
6-Methoxy-5-(oxan-4-yl)-tetrahydropyridine Methoxy (electron-withdrawing) Oxan-4-yl (cyclic ether) Underexplored; predicted enhanced polarity
6-Hexadecyl-tetrahydropyridine (5e) C16 alkyl chain None Potent antifungal activity (C14–C18 optimal)
6-Acetyl-tetrahydropyridine Acetyl None Roasty aroma (FD factor >16,384 in coffee)
6M5OTP Methyl Oxo Rice fragrance; co-localizes with GABA QTL

Physicochemical Properties

  • Electronic Effects : Methoxy’s electron-withdrawing nature may alter reactivity at the pyridine nitrogen, affecting hydrogen bonding or catalytic interactions.

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